molecular formula C20H25FN2O4S B2573504 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 941917-40-4

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2573504
CAS No.: 941917-40-4
M. Wt: 408.49
InChI Key: SZUAUIDHSVHFLX-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs . The molecule also contains a fluorophenyl group, which can potentially enhance the bioactivity of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide, fluorophenyl, and morpholinoethyl groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might participate in reactions involving nucleophilic substitution or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Mechanism of Action

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide targets the BCR signaling pathway by inhibiting the Bruton's tyrosine kinase (BTK) enzyme, which is a key component of this pathway. BTK plays a crucial role in the activation of downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by this compound leads to decreased B-cell activation and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. It also inhibits the proliferation of B-cells and reduces the production of cytokines and chemokines that promote tumor growth. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide is its specificity for BTK, which reduces the potential for off-target effects. Additionally, this compound has shown potent anti-tumor activity in preclinical studies, making it a promising candidate for further development. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide as a therapeutic agent. One direction is the evaluation of this compound in clinical trials for the treatment of B-cell malignancies. Another direction is the investigation of this compound in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to identify biomarkers that can predict response to treatment. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of drugs.

Synthesis Methods

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-chloroethyl morpholine followed by the reaction with 2-methoxy-5-methylbenzenesulfonyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BCR signaling and has shown anti-tumor activity both as a single agent and in combination with other therapies.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O4S/c1-15-3-8-19(26-2)20(13-15)28(24,25)22-14-18(23-9-11-27-12-10-23)16-4-6-17(21)7-5-16/h3-8,13,18,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUAUIDHSVHFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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